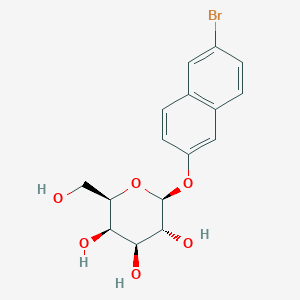

6-Bromo-2-naphthyl beta-D-galactopyranoside

Description

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13+,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRXQZJJCPRATR-LYYZXLFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165959 | |

| Record name | 6-Bromo-2-naphthyl-beta-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15572-30-2 | |

| Record name | 6-Bromo-2-naphthalenyl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15572-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-naphthyl-beta-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015572302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-2-naphthyl-beta-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-naphthyl β-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-2-naphthyl beta-D-galactopyranoside for Researchers and Drug Development Professionals

An advanced chromogenic substrate for the sensitive detection of β-galactosidase activity, 6-Bromo-2-naphthyl beta-D-galactopyranoside, offers a reliable method for various applications in research and development. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and a detailed protocol for its use in enzymatic assays.

Introduction to this compound

This compound is a specialized chemical compound utilized primarily as a chromogenic substrate in enzymatic assays.[1][2][3] Its core application lies in the detection and quantification of β-galactosidase activity, an enzyme pivotal in numerous biological processes and widely used as a reporter gene in molecular biology. Upon enzymatic cleavage by β-galactosidase, this substrate yields a distinct yellow precipitate, enabling straightforward visual or spectrophotometric analysis.[1][2]

Chemical Properties and Structure

The defining characteristic of this compound is its molecular structure, which consists of a galactose sugar molecule linked to a 6-bromo-2-naphthyl group. This specific configuration allows for its recognition and hydrolysis by β-galactosidase.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Quantitative Data Summary:

| Property | Value | Reference |

| CAS Number | 15572-30-2 | [4][5] |

| Molecular Formula | C₁₆H₁₇BrO₆ | [4][5] |

| Molecular Weight | 385.21 g/mol | [4][5] |

| Appearance | Almost white to slightly yellow crystalline powder | [5][6] |

| Melting Point | 205 °C (with methanol) | [5][6] |

| Storage Conditions | 2-8°C | [5][6] |

Principle of Detection: Enzymatic Hydrolysis

The utility of this compound as a chromogenic substrate is based on a specific enzymatic reaction. β-galactosidase catalyzes the hydrolysis of the glycosidic bond, cleaving the molecule into two products: D-galactose and 6-bromo-2-naphthol.[6]

The released 6-bromo-2-naphthol is the chromogenic component, appearing as a light to moderate yellowish solid.[7] This colored product is sparingly soluble in water, often forming a visible precipitate, which serves as a qualitative or quantitative indicator of enzyme activity.[7]

Signaling Pathway and Experimental Workflow

The detection of β-galactosidase activity using this compound follows a direct enzymatic reaction pathway. The experimental workflow is designed to facilitate this reaction and measure its outcome.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 6-Bromo-2-naphthyl-β-D-galactopyranoside | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

- 3. 6-BROMO-2-NAPHTHYL-BETA-D-GALACTOPYRANOSIDE | 15572-30-2 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 6-Bromo-2-naphthyl β-D-galactopyranoside for Researchers and Drug Development Professionals

Introduction

6-Bromo-2-naphthyl β-D-galactopyranoside is a specialized chromogenic substrate extensively utilized in molecular biology and microbiology for the detection of β-galactosidase activity.[1][2][3] This compound, upon enzymatic cleavage by β-galactosidase, releases 6-bromo-2-naphthol, which can then be coupled with a diazonium salt to produce a distinctly colored precipitate at the site of enzymatic activity. Its primary application lies in histochemical staining of tissues and cells, as well as in microbiological assays to identify organisms expressing the β-galactosidase enzyme, often encoded by the lacZ reporter gene. This guide provides a comprehensive overview of its physical and chemical properties, methodologies for its use, and relevant safety information for laboratory professionals.

Core Physical and Chemical Properties

The fundamental properties of 6-Bromo-2-naphthyl β-D-galactopyranoside are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₁₆H₁₇BrO₆ |

| Molecular Weight | 385.21 g/mol |

| CAS Number | 15572-30-2 |

| Appearance | Almost white to slightly yellow crystalline powder |

| Melting Point | 205 °C |

| Boiling Point | 609 °C |

| Density | 1.698 g/cm³ |

| Solubility | Soluble in dimethylformamide |

| Storage Temperature | 2-8°C |

Principle of Action: Enzymatic Hydrolysis

The utility of 6-Bromo-2-naphthyl β-D-galactopyranoside as a reporter molecule is predicated on its specific hydrolysis by the enzyme β-galactosidase. The enzyme catalyzes the cleavage of the β-glycosidic bond, liberating the galactose sugar moiety and the chromogenic precursor, 6-bromo-2-naphthol.

Experimental Protocols

While specific concentrations and incubation times may need optimization depending on the experimental system, the following provides a foundational protocol for histochemical staining and a general outline for an in vitro enzyme assay.

Histochemical Staining of Tissues and Cells

This method is designed for the localization of β-galactosidase activity in tissue sections or cell cultures.

Materials:

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Wash buffer (Phosphate-Buffered Saline, PBS)

-

Staining solution:

-

5 mM Potassium Ferricyanide

-

5 mM Potassium Ferrocyanide

-

2 mM MgCl₂

-

6-Bromo-2-naphthyl β-D-galactopyranoside stock solution (e.g., 40 mg/mL in dimethylformamide)

-

Diazo salt (e.g., Fast Blue B salt)

-

PBS

-

Procedure:

-

Fixation: Fix the tissue or cells with the fixation solution. The duration will depend on the sample type.

-

Washing: Wash the samples thoroughly with PBS to remove the fixative.

-

Staining: Prepare the staining solution immediately before use. The final concentration of 6-Bromo-2-naphthyl β-D-galactopyranoside and the diazo salt will require optimization, but a starting point is a 1:100 dilution of the stock solution.

-

Incubation: Incubate the samples in the staining solution at 37°C. Protect from light. The incubation time can range from a few hours to overnight, depending on the level of enzyme expression.

-

Monitoring: Monitor the development of the colored precipitate.

-

Stopping the Reaction: Once the desired staining intensity is achieved, stop the reaction by washing the samples with PBS.

-

Counterstaining (Optional): A counterstain, such as Nuclear Fast Red, can be used to visualize cell nuclei.

-

Mounting: Dehydrate the samples and mount with a suitable mounting medium for microscopy.

In Vitro β-Galactosidase Enzyme Assay (General Protocol)

This protocol outlines the basic steps for quantifying β-galactosidase activity in a sample, such as a cell lysate.

Materials:

-

Lysis buffer

-

Assay buffer (e.g., phosphate or citrate buffer at an optimal pH for the enzyme)

-

6-Bromo-2-naphthyl β-D-galactopyranoside stock solution

-

Diazo salt solution

-

Microplate reader or spectrophotometer

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates using a suitable lysis buffer.

-

Reaction Setup: In a microplate, add the sample, assay buffer, and the 6-Bromo-2-naphthyl β-D-galactopyranoside solution.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Color Development: After a defined incubation period, add the diazo salt solution to develop the color.

-

Measurement: Measure the absorbance of the resulting colored product at the appropriate wavelength using a microplate reader.

-

Quantification: The enzyme activity can be calculated based on a standard curve generated with a known amount of the colored product or by using the molar extinction coefficient of the final product.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling 6-Bromo-2-naphthyl β-D-galactopyranoside.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Inhalation: Avoid inhaling the dust. Handle in a well-ventilated area or under a fume hood.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated area, protected from light. Recommended storage is at 2-8°C.

Disclaimer: This guide is for informational purposes only and should not be considered a substitute for established laboratory protocols and safety procedures. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

References

- 1. 6-Bromo-2-naphthyl-β-D-galactopyranoside | Wolfe Labs [wolfelabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Acid β-Galactosidase Activity: Methodology and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview and assessment of the histochemical methods and reagents for the detection of β-galactosidase activity in transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

Synthesis of 6-Bromo-2-naphthyl β-D-galactopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 6-Bromo-2-naphthyl β-D-galactopyranoside, a crucial chromogenic substrate for β-galactosidase activity assays. The synthesis is presented as a three-step process, commencing with the preparation of the aglycone, 6-bromo-2-naphthol, followed by a Koenigs-Knorr glycosylation, and culminating in a Zemplén deacetylation to yield the final product.

Synthesis Pathway Overview

The synthesis of 6-Bromo-2-naphthyl β-D-galactopyranoside is a well-established procedure in carbohydrate chemistry. The overall pathway involves the initial bromination of 2-naphthol to introduce the bromo-substituent at the 6-position, followed by the stereoselective introduction of the galactose moiety.

Step 1: Synthesis of 6-Bromo-2-naphthol

The initial step involves the synthesis of the aglycone, 6-bromo-2-naphthol, from 2-naphthol. This procedure is adapted from a well-established method described in Organic Syntheses.[1] The reaction proceeds via the formation of an intermediate, 1,6-dibromo-2-naphthol, which is then selectively reduced to the desired product.

Experimental Protocol

-

Bromination: In a well-ventilated fume hood, dissolve 144 g (1.0 mol) of 2-naphthol in 400 mL of glacial acetic acid in a suitable reaction vessel equipped with a dropping funnel and a reflux condenser.

-

Slowly add a solution of 320 g (2.0 mol) of bromine in 100 mL of glacial acetic acid through the dropping funnel over 15-30 minutes with gentle shaking. The reaction is exothermic, and the mixture should be cooled as needed to control the temperature.

-

After the addition is complete, add 100 mL of water and heat the mixture to boiling.

-

Reduction: Cool the mixture to 100°C and add 25 g of mossy tin. Continue boiling until the tin has dissolved.

-

Add a second portion of 25 g of tin and continue boiling until it dissolves.

-

Add a final portion of 100 g of tin (for a total of 150 g, 1.27 gram atoms) and boil the mixture for an additional 3 hours.

-

Work-up and Purification: Cool the reaction mixture to 50°C and filter with suction to remove tin salts, washing the filter cake with 100 mL of cold acetic acid.

-

Pour the filtrate into 3 L of cold water to precipitate the crude 6-bromo-2-naphthol.

-

Collect the precipitate by suction filtration and wash it with 1 L of cold water.

-

Dry the crude product at 100°C. The yield of the crude product is typically between 214-223 g (96-100%).[1]

-

For a purer product, the crude material can be purified by vacuum distillation followed by recrystallization from a mixture of acetic acid and water.[1]

Data Summary

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Yield (%) |

| 2-Naphthol | C₁₀H₈O | 144.17 | 144 g | 1.0 | - |

| Bromine | Br₂ | 159.81 | 320 g | 2.0 | - |

| Tin | Sn | 118.71 | 150 g | 1.27 | - |

| 6-Bromo-2-naphthol | C₁₀H₇BrO | 223.07 | 214-223 g (crude) | 0.96-1.0 | 96-100 |

Step 2: Glycosylation of 6-Bromo-2-naphthol (Koenigs-Knorr Reaction)

The second step is the glycosylation of 6-bromo-2-naphthol with an acetyl-protected galactose donor, acetobromo-α-D-galactose. The Koenigs-Knorr reaction is a classic method for the formation of glycosidic bonds, typically employing a heavy metal salt, such as silver carbonate, as a promoter.[2][3] The use of quinoline as a solvent and acid scavenger is beneficial for the glycosylation of phenols.[4]

Experimental Protocol

-

Reaction Setup: In a round-bottom flask dried under vacuum, add 1.5 g of powdered 4Å molecular sieves.

-

Add a solution of acetobromo-α-D-galactose (1.2 equivalents) and 6-bromo-2-naphthol (1.0 equivalent) in 25 mL of quinoline.

-

Add silver carbonate (Ag₂CO₃, 2.0 equivalents) to the stirred solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 5 hours in the dark. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into methanol and filter through a pad of celite to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with 1 N HCl to remove quinoline, followed by a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography to obtain 6-Bromo-2-naphthyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside.

Data Summary

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Equivalents |

| 6-Bromo-2-naphthol | C₁₀H₇BrO | 223.07 | 1.0 |

| Acetobromo-α-D-galactose | C₁₄H₁₉BrO₉ | 411.20 | 1.2 |

| Silver Carbonate | Ag₂CO₃ | 275.75 | 2.0 |

| 6-Bromo-2-naphthyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | C₂₄H₂₅BrO₁₀ | 553.35 | - |

Step 3: Deacetylation of the Protected Glycoside (Zemplén Deacetylation)

The final step is the removal of the acetyl protecting groups from the galactose moiety to yield the target compound, 6-Bromo-2-naphthyl β-D-galactopyranoside. This is achieved through a Zemplén deacetylation, which utilizes a catalytic amount of sodium methoxide in methanol.[5]

Experimental Protocol

-

Reaction Setup: Dissolve the acetylated product from Step 2 (1.0 equivalent) in dry methanol (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., argon).

-

Cool the solution to 0°C in an ice bath.

-

Reaction: Add a catalytic amount of a 1 M solution of sodium methoxide (NaOMe) in methanol.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.

-

Neutralization and Work-up: Neutralize the reaction mixture by adding an ion-exchange resin (H⁺ form) until the pH is neutral.

-

Filter off the resin and wash it with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography to afford the final product, 6-Bromo-2-naphthyl β-D-galactopyranoside.

Data Summary

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) |

| 6-Bromo-2-naphthyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | C₂₄H₂₅BrO₁₀ | 553.35 |

| 6-Bromo-2-naphthyl β-D-galactopyranoside | C₁₆H₁₇BrO₆ | 385.21 |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedures described above.

References

Navigating the Experimental Landscape: A Technical Guide to the Solubility and Stability of 6-Bromo-2-naphthyl beta-D-galactopyranoside

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 6-Bromo-2-naphthyl beta-D-galactopyranoside, a critical chromogenic substrate for β-galactosidase activity detection. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical considerations for handling and utilizing this compound effectively. Due to the limited availability of specific quantitative data in public literature, this guide focuses on providing robust experimental protocols and workflows to enable researchers to determine these crucial parameters in their own laboratory settings.

Introduction to this compound

This compound is a specialized organic compound widely used in microbiology and biochemistry as a chromogenic substrate.[1] Its primary application lies in the detection of β-galactosidase, an enzyme that hydrolyzes the glycosidic bond in the molecule. This enzymatic cleavage releases 6-bromo-2-naphthol, which can then be coupled with a diazonium salt to produce a distinctly colored precipitate, indicating the presence of the enzyme.[1] The compound typically appears as an almost white to slightly yellow crystalline powder.[2][3]

Understanding the solubility and stability of this substrate is paramount for its effective use in various assays, ensuring reproducibility and accuracy of experimental results. Factors such as solvent choice, pH, temperature, and light exposure can significantly impact the compound's integrity and performance.

Solubility Profile: A Practical Approach

Recommended Solvents for Investigation:

-

Aqueous Buffers (e.g., phosphate, acetate)

-

Dimethyl Sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Methanol

Experimental Protocol: Determining Aqueous Solubility using the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the quantitative solubility of this compound in a specific aqueous buffer at a controlled temperature.

Materials:

-

This compound

-

Selected aqueous buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected buffer in a glass vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Securely seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: Following equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant and analyze the concentration of the dissolved this compound using a validated HPLC-UV method.

-

Data Reporting: Express the solubility in units of mg/mL or mol/L at the specified temperature and pH.

A general workflow for determining solubility is presented in the following diagram:

Stability Profile: Ensuring Compound Integrity

The stability of this compound is crucial for its reliable performance as a chromogenic substrate. Degradation of the compound can lead to a decrease in signal intensity or an increase in background noise, ultimately affecting the accuracy of the assay. The primary degradation pathway of concern is the hydrolysis of the glycosidic bond.

Factors Influencing Stability:

-

pH: Glycosidic bonds are susceptible to hydrolysis under both acidic and basic conditions.

-

Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation pathways. Recommended storage temperatures are typically in the range of 2-8°C or -15°C.[2]

-

Light: As with many complex organic molecules, exposure to light, particularly UV light, may induce photodegradation. It is advisable to protect the compound from light.

Experimental Protocol: Stability-Indicating HPLC Method and Forced Degradation Studies

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact this compound from its potential degradation products. Forced degradation studies are performed to intentionally degrade the compound under various stress conditions to identify potential degradation products and validate the analytical method's ability to resolve them.

Objective: To develop a validated stability-indicating HPLC method and assess the stability of this compound under various stress conditions.

Part 1: HPLC Method Development

-

Column Selection: A C18 reversed-phase column is a common starting point.

-

Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

Part 2: Forced Degradation (Stress Testing) Protocol

-

Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures.

-

Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp or daylight).

Sample Analysis: At various time points during the forced degradation studies, samples are withdrawn, neutralized if necessary, and analyzed by the developed HPLC method to quantify the remaining parent compound and detect the formation of degradation products.

The enzymatic hydrolysis of this compound by β-galactosidase is the basis of its function as a chromogenic substrate. This process is illustrated in the following diagram:

Summary and Recommendations

While specific, publicly available quantitative data on the solubility and stability of this compound is scarce, this guide provides a robust framework for researchers to determine these critical parameters. Adherence to systematic experimental protocols, such as the shake-flask method for solubility and HPLC-based forced degradation studies for stability, will ensure the reliable and effective use of this important chromogenic substrate.

Key Recommendations:

-

Always determine the solubility of this compound in the specific solvent and buffer system intended for your assay.

-

Store the compound at recommended low temperatures (2-8°C or -15°C) and protect it from light to maintain its stability.

-

When preparing stock solutions, consider using DMSO or DMF for higher concentrations, followed by dilution in the appropriate aqueous buffer.

-

For quantitative assays, it is crucial to validate the stability of the substrate under the specific assay conditions (pH, temperature, and duration).

By following these guidelines, researchers can ensure the integrity of this compound, leading to more accurate and reproducible experimental outcomes.

References

CAS number and molecular weight of 6-Bromo-2-naphthyl beta-D-galactopyranoside.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 6-Bromo-2-naphthyl β-D-galactopyranoside, a chromogenic substrate for the enzyme β-galactosidase. This document details its chemical properties, including its CAS number and molecular weight, and presents a comprehensive guide to its application in β-galactosidase assays. Detailed experimental protocols, data presentation, and a discussion of its mechanism of action are included to support researchers in its effective utilization.

Introduction

6-Bromo-2-naphthyl β-D-galactopyranoside is a key reagent in molecular biology and biotechnology, primarily employed for the detection and quantification of β-galactosidase activity.[1][2][3] Its utility stems from its property as a chromogenic substrate; upon enzymatic cleavage by β-galactosidase, it releases 6-bromo-2-naphthol, a yellow, insoluble product, providing a visual and quantifiable measure of enzyme activity.[1][2][3] This characteristic makes it a valuable tool in various applications, including monitoring gene expression in reporter gene assays, identifying bacterial colonies in microbiological screening, and in enzyme-linked immunosorbent assays (ELISAs).

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of 6-Bromo-2-naphthyl β-D-galactopyranoside is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 15572-30-2 | [4] |

| Molecular Weight | 385.21 g/mol | [4] |

| Molecular Formula | C₁₆H₁₇BrO₆ | [4] |

| Appearance | Off-white to beige powder | |

| Solubility | Soluble in organic solvents such as ethanol and acetone; sparingly soluble in water. | [5] |

| Storage | Store at 2°C - 8°C, protected from light. | [6] |

Mechanism of Action

The functionality of 6-Bromo-2-naphthyl β-D-galactopyranoside as a chromogenic substrate is based on a straightforward enzymatic reaction. The enzyme β-galactosidase catalyzes the hydrolysis of the β-glycosidic bond in the molecule, cleaving it into two products: galactose and 6-bromo-2-naphthol. The latter product, 6-bromo-2-naphthol, is a yellow, insoluble precipitate. The intensity of the yellow color is directly proportional to the amount of 6-bromo-2-naphthol produced, which in turn corresponds to the activity of the β-galactosidase enzyme.

Experimental Protocols

While many published protocols for β-galactosidase assays utilize o-nitrophenyl-β-D-galactopyranoside (ONPG), the general principles are readily adaptable for use with 6-Bromo-2-naphthyl β-D-galactopyranoside. Below is a generalized protocol for a colorimetric β-galactosidase assay in cell lysates.

4.1. Reagents and Buffers

-

Lysis Buffer: (e.g., 100 mM potassium phosphate, pH 7.8, 1 mM DTT). The specific composition may vary depending on the cell type.

-

Assay Buffer (Z-buffer): 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄. Adjust pH to 7.0.

-

Substrate Solution: Prepare a stock solution of 6-Bromo-2-naphthyl β-D-galactopyranoside in a suitable organic solvent (e.g., dimethylformamide or dimethyl sulfoxide) and dilute to the desired final concentration in Assay Buffer just before use.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

4.2. Assay Procedure (96-well plate format)

-

Cell Lysis:

-

Culture cells to the desired density.

-

Wash cells with 1X PBS and then lyse the cells using the chosen Lysis Buffer and method (e.g., freeze-thaw cycles, sonication, or commercially available lysis reagents).

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the total protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay). This is crucial for normalizing the β-galactosidase activity.

-

-

Enzymatic Reaction:

-

Add a specific volume of cell lysate to each well of a 96-well plate.

-

Add the freshly prepared Substrate Solution to each well to initiate the reaction. The final concentration of the substrate should be optimized for the specific experimental conditions.

-

Incubate the plate at 37°C. The incubation time will depend on the level of enzyme activity and should be determined empirically.

-

-

Stopping the Reaction:

-

Stop the reaction by adding the Stop Solution to each well.

-

-

Data Acquisition:

-

Measure the absorbance of the yellow product at a wavelength of 400-420 nm using a microplate reader.

-

-

Calculation of Activity:

-

Normalize the absorbance readings to the protein concentration and the incubation time to calculate the specific activity of β-galactosidase.

-

Signaling Pathway Involvement

Currently, there is no direct evidence in the scientific literature to suggest that 6-Bromo-2-naphthyl β-D-galactopyranoside or its hydrolysis product, 6-bromo-2-naphthol, are directly involved in modulating specific intracellular signaling pathways. The primary role of this compound is as an inert chromogenic substrate that, upon enzymatic action, produces a detectable signal.

The hydrolysis product, 6-bromo-2-naphthol, is a flavonoid-like molecule.[7][8] While some flavonoids have been reported to exhibit biological activities, the specific effects of 6-bromo-2-naphthol on cellular signaling have not been extensively studied in the context of its generation during a β-galactosidase assay. Its main relevance in this application is its physical property of being a colored precipitate, which allows for the quantification of enzyme activity. Recent research has explored the use of 6-bromo-2-naphthol as a photoacid catalyst, a property that is dependent on its excitation by visible light and is distinct from its role in the β-galactosidase assay.[9]

Applications in Research and Drug Development

The β-galactosidase reporter gene system, which utilizes substrates like 6-Bromo-2-naphthyl β-D-galactopyranoside, is a cornerstone of modern biological research.

-

Reporter Gene Assays: To study gene expression and regulation, the lacZ gene (encoding β-galactosidase) is often linked to a promoter of interest. The activity of the enzyme, measured using a chromogenic assay, serves as a readout for the activity of the promoter.

-

Drug Screening: High-throughput screening assays can be developed to identify compounds that modulate gene expression. In such assays, a decrease or increase in the yellow color produced from 6-Bromo-2-naphthyl β-D-galactopyranoside can indicate the effect of a test compound on the target promoter.

-

Microbiology: In microbial genetics, this substrate can be used in "blue-white screening" (though X-gal is more common for a blue color) to differentiate bacterial colonies that have taken up a plasmid containing the lacZ gene from those that have not.

Conclusion

6-Bromo-2-naphthyl β-D-galactopyranoside is a reliable and effective chromogenic substrate for the detection and quantification of β-galactosidase activity. Its well-defined chemical properties and straightforward mechanism of action make it a valuable tool for researchers in various fields. While a specific, standardized protocol is not as prevalent as for other substrates like ONPG, the principles of the assay are transferable. Future research may explore any potential biological activities of its hydrolysis product, 6-bromo-2-naphthol, but its current utility lies firmly in its role as a reporter of enzyme function.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 6-Bromo-2-naphthyl-β-D-galactopyranoside | Wolfe Labs [wolfelabs.com]

- 3. 6-Bromo-2-naphthyl-β-D-galactopyranoside | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 6-Bromo-2-naphthol | 15231-91-1 | FB10626 | Biosynth [biosynth.com]

- 7. 6-Bromo-2-naphthol | 15231-91-1 [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. par.nsf.gov [par.nsf.gov]

Hydrolysis of 6-Bromo-2-naphthyl β-D-galactopyranoside by β-Galactosidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic hydrolysis of the chromogenic substrate 6-Bromo-2-naphthyl β-D-galactopyranoside by β-galactosidase. It covers the core mechanism of action, presents available quantitative data for related substrates, details experimental protocols for enzyme activity assays, and visualizes key pathways and workflows.

Core Mechanism of β-Galactosidase Hydrolysis

β-Galactosidase (EC 3.2.1.23) is a glycoside hydrolase that catalyzes the cleavage of terminal non-reducing β-D-galactose residues from β-D-galactosides.[1] The hydrolysis of 6-Bromo-2-naphthyl β-D-galactopyranoside, a synthetic chromogenic substrate, follows the general two-step catalytic mechanism characteristic of this enzyme family. Upon hydrolysis by β-galactosidase, the substrate yields galactose and 6-bromo-2-naphthol. The liberated 6-bromo-2-naphthol is reported to form a yellow precipitate, providing a visual indicator of enzyme activity.[2][3]

The catalytic cycle involves two key steps:

-

Galactosylation: A nucleophilic attack is initiated by a glutamate residue (Glu537 in E. coli β-galactosidase) on the anomeric carbon of the galactose moiety of the substrate. This step is facilitated by another glutamate residue (Glu461) acting as a general acid, protonating the glycosidic oxygen. This results in the formation of a covalent glycosyl-enzyme intermediate and the release of the aglycone, 6-bromo-2-naphthol.

-

Degalactosylation: The covalent intermediate is subsequently hydrolyzed by a water molecule, which is activated by the same glutamate residue (Glu461) now acting as a general base. This step releases the galactose and regenerates the free, active enzyme, ready for another catalytic cycle.

The optimal activity of β-galactosidase is dependent on the presence of specific metal ions. Monovalent cations such as potassium (K⁺) or sodium (Na⁺) and divalent cations like magnesium (Mg²⁺) are typically required for maximal enzyme function.[4][5]

Quantitative Data for β-Galactosidase Activity

Table 1: Kinetic Parameters of β-Galactosidase with Various Substrates

| Substrate | Km (mM) | Vmax (µmol/min/mg) | Organism |

| o-nitrophenyl-β-D-galactopyranoside (ONPG) | 0.800 | 0.0864 (A/min) | Aspergillus oryzae[6] |

| o-nitrophenyl-β-D-galactopyranoside (ONPG) | 6.644 | 147.5 | Lactobacillus plantarum[7] |

| Lactose | 23.28 | 10.88 | Lactobacillus plantarum[7] |

Table 2: Optimal Conditions for β-Galactosidase Activity

| Organism | Optimal pH | Optimal Temperature (°C) |

| Aspergillus oryzae | 7.5 | Not Specified[6] |

| Lactobacillus plantarum | 6.5 (for ONPG), 7.5 (for lactose) | 50[7] |

Experimental Protocols

This section provides a detailed methodology for a standard β-galactosidase assay, which can be adapted for use with 6-Bromo-2-naphthyl β-D-galactopyranoside.

Preparation of Reagents

-

Z-Buffer (pH 7.0):

-

0.8g Na₂HPO₄·7H₂O

-

0.28g NaH₂PO₄·H₂O

-

0.5mL of 1M KCl

-

0.05mL of 1M MgSO₄

-

0.135mL β-mercaptoethanol

-

Adjust to a final volume of 100 mL with deionized water and confirm pH. Store at 4°C.[8]

-

-

Substrate Stock Solution:

-

Prepare a stock solution of 6-Bromo-2-naphthyl β-D-galactopyranoside in a suitable solvent (e.g., DMSO or DMF) at a concentration of 20-40 mg/mL.

-

-

Cell Lysis Buffer:

-

Commercially available cell lysis buffers are recommended, or a buffer containing 100 mM potassium phosphate (pH 7.8), 1 mM DTT can be used.

-

-

Stop Solution:

-

1 M Sodium Carbonate (Na₂CO₃)

-

Cell Lysate Preparation

-

Culture cells to the desired density and treat as required for the experiment.

-

Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells using the chosen lysis buffer and mechanical disruption (e.g., freeze-thaw cycles or sonication).[9]

-

Centrifuge the lysate at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet cell debris.[10][11]

-

Collect the supernatant containing the soluble protein fraction.

-

Determine the total protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

Enzyme Assay Protocol

-

In a microplate or microcentrifuge tube, combine the following:

-

X µL of cell extract (containing 10-50 µg of total protein)

-

Z-Buffer to a final volume of 200 µL.

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the 6-Bromo-2-naphthyl β-D-galactopyranoside substrate solution.

-

Incubate the reaction at 37°C for 30-60 minutes, or until a visible yellow precipitate forms.[12]

-

Stop the reaction by adding 250 µL of 1 M Na₂CO₃.

Quantification

As 6-bromo-2-naphthol forms a precipitate, direct spectrophotometric measurement may not be accurate. The following steps are recommended:

-

Centrifuge the reaction mixture to pellet the yellow precipitate.

-

Carefully remove the supernatant.

-

Wash the pellet with a suitable buffer to remove any interfering substances.

-

Solubilize the pellet in a known volume of an appropriate organic solvent (e.g., DMSO, ethanol, or ethyl acetate).

-

Measure the absorbance of the solubilized product using a spectrophotometer. The optimal wavelength for 6-bromo-2-naphthol should be determined empirically by scanning the absorbance from 300-600 nm.

-

Enzyme activity can be calculated using the Beer-Lambert law, provided the molar extinction coefficient of 6-bromo-2-naphthol is known or determined.

Visualizations

Enzymatic Hydrolysis Pathway

Caption: Catalytic cycle of β-galactosidase with 6-Bromo-2-naphthyl β-D-galactopyranoside.

Experimental Workflow for β-Galactosidase Assay

Caption: Step-by-step workflow for a quantitative β-galactosidase assay.

β-Galactosidase as a Reporter in a Signaling Pathway

Caption: Use of β-galactosidase as a reporter for signaling pathway activity.

References

- 1. Overview and assessment of the histochemical methods and reagents for the detection of β-galactosidase activity in transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 6-Bromo-2-naphthyl-β-D-galactopyranoside | Wolfe Labs [wolfelabs.com]

- 4. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pjlss.edu.pk [pjlss.edu.pk]

- 7. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beta-galactosidase Kinetics [rpdata.caltech.edu]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. assaygenie.com [assaygenie.com]

- 11. abcam.co.jp [abcam.co.jp]

- 12. med.upenn.edu [med.upenn.edu]

A Technical Guide to 6-Bromo-2-naphthyl beta-D-galactopyranoside: Sourcing and Application in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 6-Bromo-2-naphthyl beta-D-galactopyranoside, a crucial chromogenic substrate for β-galactosidase. This document outlines key suppliers, purchasing options, and detailed experimental protocols for its application in life sciences research, particularly in reporter gene assays for signaling pathway analysis.

Core Properties and Purchasing Options

This compound is a substrate that, upon hydrolysis by β-galactosidase, yields a product that can be detected colorimetrically. This property makes it a valuable tool in molecular biology for detecting the activity of the lacZ reporter gene.

Key Suppliers and Purchasing Data

For researchers looking to procure this compound, a variety of suppliers offer this compound in different quantities and purities. Below is a comparative table summarizing these options.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Santa Cruz Biotechnology | sc-220677 | ≥98% | 250 mg, 1 g | Contact for pricing |

| MedchemExpress | HY-15915 | >98% | 250 mg, 1 g, 5 g | Contact for pricing |

| J&K Scientific | 200894 | 98% | 250 mg | $92.40 |

| Aladdin Scientific | B350049 | ≥98% | 100 mg, 250 mg | $266.90 (100mg) |

| G-Biosciences | RC-644 | Molecular Biology Grade | 1 g | $525.00 |

| Chongqing Chemdad | CD15572302 | N/A | Inquire for bulk | Contact for pricing |

| Fisher Scientific | NC1369888 | N/A | 1 g | Contact for pricing |

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis for lot-specific data.

Experimental Protocols

The primary application of this compound is in the detection of β-galactosidase activity. Below are detailed protocols for its use in both in vitro assays and histochemical staining.

In Vitro β-Galactosidase Activity Assay (Colorimetric)

This protocol is adapted for a 96-well plate format and is suitable for quantifying β-galactosidase activity in cell lysates.

Materials:

-

This compound

-

Cell lysis buffer (e.g., 1X Reporter Lysis Buffer)

-

Z-Buffer (0.06M Na2HPO4·7H2O, 0.04M NaH2PO4·H2O, 0.01M KCl, 0.001M MgSO4, 0.05M β-mercaptoethanol, pH 7.0)

-

Stop solution (1M Na2CO3)

-

Microplate reader capable of measuring absorbance at the appropriate wavelength for the resulting chromophore.

Procedure:

-

Cell Lysis:

-

Wash cells transfected with a lacZ reporter construct twice with 1X PBS.

-

Add an appropriate volume of cell lysis buffer to each well and incubate according to the manufacturer's instructions (e.g., 15 minutes at room temperature with gentle shaking).

-

Pellet cell debris by centrifugation and collect the supernatant containing the cell lysate.

-

-

Enzyme Reaction:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or DMF).

-

In a new 96-well plate, add 10-20 µL of cell lysate to each well.

-

Prepare a reaction mix by diluting the this compound stock solution in Z-Buffer to the desired final concentration.

-

Add the reaction mix to each well to initiate the enzymatic reaction. The final volume should be consistent across all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 30 minutes or until a visible color change is observed.

-

Stop the reaction by adding the stop solution to each well.

-

Measure the absorbance of each well using a microplate reader at the wavelength appropriate for the chromogenic product.

-

-

Data Analysis:

-

Normalize the absorbance readings to the total protein concentration of the cell lysate to determine the specific activity of β-galactosidase.

-

Histochemical Staining of Tissues

This protocol is designed for detecting β-galactosidase expression in tissue sections, often from transgenic animals carrying a lacZ reporter gene.

Materials:

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Wash buffer (PBS with 2 mM MgCl2)

-

Staining solution:

-

5 mM Potassium Ferricyanide

-

5 mM Potassium Ferrocyanide

-

2 mM MgCl2

-

0.01% Sodium Deoxycholate

-

0.02% NP-40

-

1 mg/mL this compound (or X-gal) in PBS

-

-

Nuclear fast red or other suitable counterstain

-

Mounting medium

Procedure:

-

Tissue Preparation:

-

Fix the tissue by perfusion or immersion in the fixative solution.

-

Cryoprotect the tissue in a sucrose solution before embedding in OCT and freezing for cryosectioning. Alternatively, for paraffin embedding, use a low-melting-point paraffin to preserve enzyme activity.

-

-

Staining:

-

Bring tissue sections to room temperature and wash with wash buffer.

-

Incubate the sections in the staining solution overnight at 37°C in a humidified chamber, protected from light. The incubation time may need to be optimized depending on the level of β-galactosidase expression.

-

-

Counterstaining and Mounting:

-

Wash the sections thoroughly with PBS to remove excess staining solution.

-

Counterstain with nuclear fast red if desired.

-

Dehydrate the sections through a graded ethanol series, clear with xylene, and mount with a permanent mounting medium.

-

-

Visualization:

-

Examine the sections under a light microscope. Cells expressing β-galactosidase will exhibit a colored precipitate.

-

Application in Signaling Pathway Analysis

Reporter gene assays using β-galactosidase are powerful tools for studying the activity of various signaling pathways. By placing the lacZ gene under the control of a promoter containing response elements for a specific transcription factor, the activity of that pathway can be quantified by measuring β-galactosidase activity.

Below is a diagram illustrating the general principle of a β-galactosidase reporter assay for the Wnt/β-catenin signaling pathway.

Caption: Wnt/β-catenin signaling pathway reporter assay.

This diagram illustrates how the binding of a Wnt ligand to its receptors leads to the stabilization of β-catenin, its translocation to the nucleus, and the subsequent activation of a reporter construct containing the lacZ gene. The resulting β-galactosidase activity serves as a quantitative measure of pathway activation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a cell-based β-galactosidase reporter assay to screen for compounds that modulate a specific signaling pathway.

Caption: Workflow for a β-galactosidase reporter assay.

This workflow provides a step-by-step guide for researchers performing a reporter gene assay, from cell culture to data analysis, highlighting the key stages where this compound is utilized.

Methodological & Application

Application Notes and Protocols for β-Galactosidase Enzyme Assay using 6-Bromo-2-naphthyl-β-D-galactopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-galactosidase is a widely utilized reporter enzyme in molecular biology and a target for various biomedical research applications, including the study of lysosomal storage disorders and the development of prodrugs. Accurate and reliable quantification of its activity is crucial. This document provides a detailed protocol for a sensitive colorimetric assay for β-galactosidase using 6-Bromo-2-naphthyl-β-D-galactopyranoside as a chromogenic substrate.

The assay is based on a two-step reaction. First, β-galactosidase hydrolyzes the non-chromogenic substrate, 6-Bromo-2-naphthyl-β-D-galactopyranoside, to release galactose and 6-bromo-2-naphthol. Subsequently, the liberated 6-bromo-2-naphthol couples with a diazonium salt, such as Fast Blue BB, to form a colored azo dye. The intensity of the resulting color is directly proportional to the β-galactosidase activity and can be quantified spectrophotometrically.

Principle of the Assay

The enzymatic reaction and subsequent color development are outlined below.

Caption: Enzymatic hydrolysis of 6-Bromo-2-naphthyl-β-D-galactopyranoside and subsequent colorimetric detection.

Materials and Reagents

Reagent Preparation and Storage

| Reagent | Preparation | Storage |

| Assay Buffer (e.g., 0.1 M Sodium Phosphate, pH 7.3) | Prepare a solution of 0.1 M sodium phosphate and adjust the pH to 7.3 at the desired reaction temperature (e.g., 37°C). | 2-8°C |

| Substrate Stock Solution (10 mM) | Dissolve 38.5 mg of 6-Bromo-2-naphthyl-β-D-galactopyranoside in 10 mL of dimethyl sulfoxide (DMSO). | -20°C, protected from light |

| Fast Blue BB Salt Solution (5 mg/mL) | Prepare fresh before use. Dissolve 5 mg of Fast Blue BB salt in 1 mL of distilled water. Vortex to dissolve. | Use immediately |

| Stop Solution (e.g., 1 M Sodium Carbonate) | Dissolve 10.6 g of sodium carbonate in 100 mL of distilled water. | Room Temperature |

| Lysis Buffer (for cell-based assays) | e.g., Reporter Lysis Buffer. Commercially available or prepare as per standard laboratory protocols. | As per manufacturer's recommendations |

Experimental Protocols

Standard β-Galactosidase Assay (96-well plate format)

This protocol is suitable for purified enzyme preparations or cell lysates.

Caption: Workflow for the β-galactosidase assay using 6-Bromo-2-naphthyl-β-D-galactopyranoside.

Procedure:

-

Prepare the Reaction Plate:

-

Add 50 µL of Assay Buffer to each well of a clear, flat-bottom 96-well microplate.

-

Add 10-20 µL of your sample (purified enzyme or cell lysate) to the appropriate wells.

-

Include appropriate controls:

-

Blank: 10-20 µL of lysis buffer or the buffer in which the enzyme is diluted.

-

Positive Control: A known concentration of β-galactosidase.

-

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 5 minutes to bring the reaction components to the optimal temperature.

-

-

Initiate the Enzymatic Reaction:

-

Add 20 µL of the 10 mM 6-Bromo-2-naphthyl-β-D-galactopyranoside stock solution to each well.

-

Mix gently by tapping the plate.

-

-

Incubation:

-

Incubate the plate at 37°C for 30 to 60 minutes. The incubation time may need to be optimized based on the enzyme activity in the samples.

-

-

Color Development:

-

Add 20 µL of the freshly prepared 5 mg/mL Fast Blue BB salt solution to each well.

-

Incubate at room temperature for 10-15 minutes to allow for the coupling reaction and color development.

-

-

Stop the Reaction:

-

Add 50 µL of 1 M Sodium Carbonate solution to each well to stop the reaction and stabilize the color.

-

-

Measure Absorbance:

-

Read the absorbance of each well using a microplate reader at the wavelength of maximum absorbance (λmax) for the specific azo dye formed. The λmax for the azo dye of 6-bromo-2-naphthol and Fast Blue BB is typically in the range of 500-540 nm. It is recommended to determine the precise λmax using a spectral scan.

-

Cell Lysis Protocol (for cultured cells)

-

Wash the cells with phosphate-buffered saline (PBS).

-

Aspirate the PBS and add an appropriate volume of Lysis Buffer.

-

Incubate on ice for 10-15 minutes with occasional swirling.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (cell lysate) to a fresh tube and keep on ice.

-

The lysate is now ready for the β-galactosidase assay. It is recommended to determine the total protein concentration of the lysate for normalization of the enzyme activity.

Data Presentation and Analysis

Typical Assay Parameters

The following table summarizes typical reaction conditions. These may require optimization depending on the source of the β-galactosidase and the specific experimental setup.

| Parameter | Recommended Range/Value | Notes |

| Enzyme Source | Purified enzyme, cell or tissue lysates | The optimal pH and temperature may vary depending on the enzyme source. |

| Substrate Concentration | 1-5 mM | Higher concentrations may be required for enzymes with a high Km. |

| pH of Enzymatic Reaction | 6.0 - 8.0 | The optimal pH should be determined empirically for the specific enzyme. A pH of 7.3 is a common starting point for E. coli β-galactosidase. |

| Temperature | 37 - 50°C | 37°C is a standard temperature for many mammalian and bacterial enzymes. |

| pH of Coupling Reaction | Alkaline (typically achieved by the stop solution) | The coupling reaction with diazonium salts is generally more efficient at alkaline pH. |

| Wavelength (λmax) | 500 - 540 nm | The exact λmax should be determined for the azo dye product under the specific assay conditions. |

Calculation of β-Galactosidase Activity

The activity of β-galactosidase can be calculated using the Beer-Lambert law:

Activity (units/mL) = (ΔA × V_total) / (ε × l × V_enzyme × t)

Where:

-

ΔA = Absorbance of the sample - Absorbance of the blank

-

V_total = Total volume of the reaction in the well (in mL)

-

ε = Molar extinction coefficient of the azo dye (in M⁻¹cm⁻¹)

-

l = Path length of the light in the well (in cm)

-

V_enzyme = Volume of the enzyme/lysate added to the well (in mL)

-

t = Incubation time (in minutes)

Note: The molar extinction coefficient (ε) of the specific azo dye formed must be determined experimentally for accurate quantification.

Troubleshooting

| Issue | Possible Cause | Suggestion |

| No or low color development | Inactive enzyme. | Use a fresh enzyme preparation or a positive control to verify enzyme activity. |

| Incorrect pH or temperature. | Optimize the pH and temperature for your specific enzyme. | |

| Degraded substrate or Fast Blue BB solution. | Use fresh substrate and prepare the Fast Blue BB solution immediately before use. | |

| High background in blank wells | Spontaneous hydrolysis of the substrate. | This is generally low with this substrate but can be checked by incubating the substrate in the assay buffer without the enzyme. |

| Contamination of reagents. | Use fresh, high-quality reagents. | |

| Inconsistent results | Pipetting errors. | Ensure accurate and consistent pipetting, especially for small volumes. |

| Temperature fluctuations during incubation. | Use a calibrated incubator or water bath. | |

| Incomplete mixing of reagents. | Gently mix the contents of the wells after adding each reagent. |

Application Notes and Protocols for Staining in Cell Culture with 6-Bromo-2-naphthyl-β-D-galactopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-naphthyl-β-D-galactopyranoside is a chromogenic substrate for the enzyme β-galactosidase. Upon enzymatic cleavage, it releases 6-bromo-2-naphthol, which can be visualized as a yellow precipitate. This characteristic makes it a valuable tool for the qualitative and quantitative assessment of β-galactosidase activity in cell culture. The applications of this substrate are primarily centered around two key areas in cellular and molecular biology: its use as a reporter for gene expression and as a biomarker for cellular senescence.

Applications:

-

Reporter Gene Assays: The lacZ gene, encoding for β-galactosidase, is a widely used reporter gene. When a promoter of interest is cloned upstream of the lacZ gene, the expression of β-galactosidase can be used as a readout for the activity of that promoter. Staining with 6-Bromo-2-naphthyl-β-D-galactopyranoside allows for the direct visualization of cells expressing the reporter gene.

-

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining: Cellular senescence is a state of irreversible cell cycle arrest. A key biomarker for senescent cells is the increased activity of a lysosomal β-galactosidase at a suboptimal pH (typically pH 6.0). Staining with 6-Bromo-2-naphthyl-β-D-galactopyranoside under these specific conditions allows for the identification and quantification of senescent cells within a cell population.

Principle of the Assay

The assay is based on the enzymatic activity of β-galactosidase. In the presence of β-galactosidase, the colorless substrate 6-Bromo-2-naphthyl-β-D-galactopyranoside is hydrolyzed into D-galactose and 6-bromo-2-naphthol. The liberated 6-bromo-2-naphthol is a yellow, insoluble compound that precipitates at the site of enzymatic activity, allowing for the histochemical localization of β-galactosidase expressing cells.

Experimental Protocols

The following protocols provide a general guideline for using 6-Bromo-2-naphthyl-β-D-galactopyranoside for staining in cell culture. Optimization of fixation, staining time, and substrate concentration may be required for different cell types and experimental conditions.

Protocol 1: Staining for lacZ Reporter Gene Expression

This protocol is designed to detect β-galactosidase activity in cells transfected with a lacZ reporter construct.

Materials:

-

Cells cultured on glass coverslips or in multi-well plates

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 1% Formaldehyde and 0.2% Glutaraldehyde in PBS

-

Staining Solution (prepare fresh):

-

1 mg/mL 6-Bromo-2-naphthyl-β-D-galactopyranoside (dissolved in a small amount of DMSO or DMF before adding to the buffer)

-

5 mM Potassium Ferrocyanide

-

5 mM Potassium Ferricyanide

-

2 mM MgCl₂

-

in PBS, pH 7.4

-

-

Mounting Medium

-

Microscope

Procedure:

-

Cell Culture: Seed and grow cells to the desired confluency on sterile glass coverslips or in multi-well plates.

-

Washing: Gently wash the cells twice with PBS to remove the culture medium.

-

Fixation: Add the Fixation Solution to the cells and incubate for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Staining: Add the freshly prepared Staining Solution to the cells, ensuring the entire surface is covered.

-

Incubation: Incubate the cells at 37°C for 1 to 24 hours. The incubation time will vary depending on the level of β-galactosidase expression. Monitor the development of the yellow precipitate under a microscope periodically.

-

Washing: Once the desired staining intensity is achieved, remove the Staining Solution and wash the cells twice with PBS.

-

Counterstaining (Optional): Cells can be counterstained with a nuclear stain like Hoechst or DAPI for better visualization of cellular morphology.

-

Mounting and Visualization: Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the cells under a bright-field or phase-contrast microscope. Cells expressing β-galactosidase will exhibit a distinct yellow precipitate.

Protocol 2: Staining for Senescence-Associated β-Galactosidase (SA-β-Gal)

This protocol is specifically designed to detect the increased β-galactosidase activity in senescent cells at pH 6.0.

Materials:

-

Senescent and non-senescent (control) cells cultured on glass coverslips or in multi-well plates

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 2% Formaldehyde and 0.2% Glutaraldehyde in PBS

-

SA-β-Gal Staining Solution (prepare fresh):

-

1 mg/mL 6-Bromo-2-naphthyl-β-D-galactopyranoside (dissolved in a small amount of DMSO or DMF before adding to the buffer)

-

40 mM Citric Acid/Sodium Phosphate Buffer, pH 6.0

-

5 mM Potassium Ferrocyanide

-

5 mM Potassium Ferricyanide

-

150 mM NaCl

-

2 mM MgCl₂

-

-

Mounting Medium

-

Microscope

Procedure:

-

Cell Culture: Culture senescent and control cells on sterile glass coverslips or in multi-well plates.

-

Washing: Gently wash the cells twice with PBS.

-

Fixation: Fix the cells with the Fixation Solution for 5-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Staining: Add the freshly prepared SA-β-Gal Staining Solution to the cells.

-

Incubation: Incubate the cells at 37°C in a CO₂-free incubator overnight. The absence of CO₂ is crucial to maintain the pH of the staining solution.

-

Washing: Remove the staining solution and wash the cells twice with PBS.

-

Visualization: Observe the cells under a bright-field microscope. Senescent cells will be stained yellow, while non-senescent cells should show little to no staining.

Data Presentation

Quantitative analysis can be performed by counting the number of stained (yellow) cells relative to the total number of cells in multiple fields of view. This data can be summarized in a table for easy comparison between different experimental conditions.

Table 1: Quantification of β-Galactosidase Positive Cells

| Treatment Group | Total Cells Counted | β-Galactosidase Positive Cells | Percentage of Positive Cells (%) |

| Control | 500 | 10 | 2.0 |

| Treatment A | 500 | 150 | 30.0 |

| Treatment B | 500 | 45 | 9.0 |

Visualizations

Experimental Workflow for β-Galactosidase Staining

Caption: General workflow for β-galactosidase staining in cell culture.

Signaling Pathway Leading to Senescence-Associated β-Galactosidase Expression

Caption: Simplified pathway of cellular senescence leading to increased SA-β-Gal activity.

Application Notes and Protocols for Histochemical Staining with 6-Bromo-2-naphthyl-β-D-galactopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-naphthyl-β-D-galactopyranoside is a chromogenic substrate utilized for the detection of β-galactosidase activity in tissue sections. Upon enzymatic cleavage by β-galactosidase, this substrate yields 6-bromo-2-naphthol. In the presence of a diazonium salt, the liberated naphthol undergoes a coupling reaction to form a highly colored, insoluble azo dye at the site of enzyme activity. This method, known as simultaneous azo-dye coupling, provides a precise localization of β-galactosidase expression, which is invaluable for various research applications.

The most prominent application of this technique is the detection of the lacZ reporter gene expression in transgenic animal models. The lacZ gene, encoding for β-galactosidase, is a widely used reporter for studying gene expression patterns, cell lineage tracing, and the efficacy of gene delivery systems in preclinical research and drug development. The resulting yellow precipitate from this staining protocol offers a distinct color contrast for clear visualization and analysis.

Principle of the Staining Method

The staining protocol is based on the enzymatic activity of β-galactosidase on the 6-Bromo-2-naphthyl-β-D-galactopyranoside substrate. The reaction proceeds in two main steps:

-

Enzymatic Hydrolysis: β-galactosidase cleaves the glycosidic bond of the substrate, releasing galactose and 6-bromo-2-naphthol.

-

Azo-Dye Coupling: The liberated 6-bromo-2-naphthol immediately couples with a diazonium salt present in the staining solution to form an insoluble, colored azo dye precipitate at the site of the enzyme.

This simultaneous coupling is crucial for ensuring the precise localization of the final colored product, thereby accurately reflecting the distribution of β-galactosidase activity within the tissue.

Experimental Protocol

This protocol is designed for use with fresh-frozen tissue sections.

Reagent Preparation

| Reagent | Component | Concentration/Amount | Preparation | Storage |

| Fixation Solution | 4% Paraformaldehyde (PFA) in PBS | 4% (w/v) | Dissolve 4 g of PFA in 100 mL of PBS, pH 7.4. Gently heat and stir to dissolve. Cool to 4°C. | 4°C for up to 1 week |

| Wash Buffer | Phosphate-Buffered Saline (PBS) | 1X | pH 7.4 | Room Temperature |

| Staining Stock Solution A (Substrate) | 6-Bromo-2-naphthyl-β-D-galactopyranoside | 20 mg/mL | Dissolve 20 mg of the substrate in 1 mL of N,N-dimethylformamide (DMF). | -20°C, protected from light |

| Staining Stock Solution B (Coupling Agent) | Fast Blue B salt (or other suitable diazonium salt) | 50 mg/mL | Prepare fresh by dissolving 50 mg of Fast Blue B salt in 1 mL of distilled water. | Use immediately |

| Staining Buffer | 0.1 M Phosphate Buffer | pH 7.4 | Room Temperature | |

| Final Staining Solution | Staining Buffer, Stock A, Stock B | See below | Prepare fresh before use. | Use immediately |

| Counterstain | Nuclear Fast Red Solution | Commercially available or prepared according to standard histological protocols. | Room Temperature | |

| Mounting Medium | Aqueous mounting medium | Room Temperature |

Staining Procedure for Frozen Tissue Sections

-

Tissue Preparation:

-

Cut fresh-frozen tissue sections at 5-10 µm thickness using a cryostat.

-

Mount the sections on positively charged microscope slides.

-

Allow the sections to air dry for 30 minutes at room temperature.

-

-

Fixation:

-

Fix the tissue sections in 4% PFA in PBS for 10-15 minutes at 4°C.

-

Wash the slides three times for 5 minutes each in cold PBS.

-

-

Staining:

-

Prepare the final staining solution immediately before use. For each 1 mL of 0.1 M Phosphate Buffer (pH 7.4), add 20 µL of Staining Stock Solution A and 20 µL of Staining Stock Solution B. Mix well.

-

Cover the tissue sections with the final staining solution.

-

Incubate in a humidified chamber at 37°C for 1 to 4 hours, or until the desired staining intensity is achieved. Monitor the color development under a microscope periodically to avoid overstaining. Protect from light during incubation.

-

-

Post-Staining Washes:

-

Rinse the slides carefully with PBS to stop the reaction.

-

Wash the slides twice for 5 minutes each in PBS.

-

-

Counterstaining:

-

Counterstain with Nuclear Fast Red for 1-2 minutes to visualize cell nuclei.

-

Briefly rinse with distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%) and clear in xylene.

-

Mount with a permanent mounting medium.

-

Expected Results

-

β-galactosidase positive cells: Bright yellow to brownish-yellow precipitate.

-

Nuclei: Pink to red.

-

Background: Should remain largely colorless.

Data Presentation

| Parameter | Recommended Value | Notes |

| Tissue Type | Fresh-frozen sections | Paraffin-embedded tissues are not recommended due to potential enzyme inactivation. |

| Fixation | 4% PFA in PBS | 10-15 minutes at 4°C |

| Substrate Concentration | ~0.4 mg/mL in final solution | Prepare from a 20 mg/mL stock in DMF. |

| Coupling Agent (Fast Blue B) | ~1 mg/mL in final solution | Prepare fresh from a 50 mg/mL aqueous stock. |

| Incubation Temperature | 37°C | |

| Incubation Time | 1-4 hours | Monitor color development to determine the optimal time. |

| pH of Staining Solution | 7.4 | Optimal for E. coli β-galactosidase activity. |

Visualizations

Caption: Experimental workflow for the histochemical staining of tissue sections.

Caption: Enzymatic reaction and azo-dye coupling principle.

Applications of 6-Bromo-2-naphthyl beta-D-galactopyranoside in detecting microbial contamination in food.

An essential tool in food safety is the rapid and accurate detection of microbial contamination. This document provides detailed application notes and protocols for the use of 6-Bromo-2-naphthyl-β-D-galactopyranoside in detecting coliform bacteria, including Escherichia coli, which are key indicators of fecal contamination in food products.

Application Notes

Principle of Detection

6-Bromo-2-naphthyl-β-D-galactopyranoside is a chromogenic substrate specifically cleaved by the enzyme β-galactosidase.[1][2][3] This enzyme is characteristically produced by coliform bacteria. The enzymatic hydrolysis of this substrate releases galactose and 6-bromo-2-naphthol. The liberated 6-bromo-2-naphthol is a chromogen that, in the presence of oxygen, forms a colored precipitate, typically reported as yellow or red, at the site of enzyme activity.[1][4] This allows for the direct visualization and enumeration of coliform colonies on a solid medium.

The presence of coliform bacteria, and particularly E. coli, in food is a strong indicator of unsanitary conditions and potential fecal contamination, signaling a risk of the presence of other enteric pathogens.[5] Chromogenic media based on substrates like 6-Bromo-2-naphthyl-β-D-galactopyranoside offer a more rapid and specific alternative to traditional culture methods.[6]

Applications in Food Microbiology

The primary application of 6-Bromo-2-naphthyl-β-D-galactopyranoside is as a differential agent in selective culture media for the microbiological analysis of food and water samples.[7] It is a key component of various commercial chromogenic agars designed for the simultaneous detection and enumeration of total coliforms and E. coli. These media are formulated with selective agents to inhibit the growth of non-target organisms, such as Gram-positive bacteria, ensuring that only the target coliforms can grow and produce the characteristic colored colonies.[7]

Quantitative Data

| Performance Metric | Target Organism | Result | Reference |

| Sensitivity | E. coli | 94% | [8] |

| Coliforms | 91% | [8] | |

| Specificity | E. coli | 97% | [8] |

| Coliforms | 94% | [8] | |

| Efficiency | E. coli | 96% | [8] |

| Coliforms | 92% | [8] | |

| Confirmation Value (TC) | Total Coliforms | 81.3% | [5] |

| Confirmation Value (E. coli) | E. coli | 93.3% | [5] |

| Correlation with VRBA (Spearman's) | Total Coliforms | 0.72 | [5] |

Experimental Protocols

Protocol 1: Preparation of a Custom Chromogenic Agar for Coliform Detection

This protocol describes the general procedure for preparing a chromogenic agar medium incorporating 6-Bromo-2-naphthyl-β-D-galactopyranoside.

Materials:

-

Basal agar medium (e.g., Nutrient Agar, Tryptone Soy Agar)

-

6-Bromo-2-naphthyl-β-D-galactopyranoside

-

Selective agents (e.g., bile salts, Tergitol® 7) to inhibit non-coliforms

-

Sterile distilled water

-

Autoclave

-

Sterile Petri dishes

-

pH meter

Procedure:

-

Prepare the Basal Medium: Suspend the powdered basal agar medium in sterile distilled water according to the manufacturer's instructions.

-

Add Selective Agents: Incorporate the appropriate selective agents into the medium to suppress the growth of non-target microorganisms.

-

Adjust pH: Check and adjust the pH of the medium to the optimal range for coliform growth (typically 6.8-7.2).

-

Sterilization: Autoclave the medium at 121°C for 15 minutes. Note: Do not add the chromogenic substrate before autoclaving, as it may be heat-labile.

-

Cooling: Cool the sterilized medium to 45-50°C in a water bath.

-

Prepare Chromogen Stock Solution: Dissolve 6-Bromo-2-naphthyl-β-D-galactopyranoside in a minimal amount of a suitable solvent (e.g., dimethylformamide or a water/solvent mixture) to create a sterile-filtered stock solution.

-

Add Chromogenic Substrate: Aseptically add the 6-Bromo-2-naphthyl-β-D-galactopyranoside stock solution to the cooled agar medium to achieve the desired final concentration (typically in the range of 50-200 mg/L). Mix gently but thoroughly to ensure even distribution.

-

Pour Plates: Dispense the molten chromogenic agar into sterile Petri dishes and allow them to solidify on a level surface.

-

Storage: Store the prepared plates in the dark at 2-8°C until use.

Protocol 2: Enumeration of Coliforms in a Food Sample